molecular formula C21H24ClN5O3S B10775633 3-[2-[5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]propanoic acid

3-[2-[5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]propanoic acid

Cat. No.: B10775633
M. Wt: 462.0 g/mol
InChI Key: BGAJNPLDJJBRHK-UHFFFAOYSA-N
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Description

Compound 43 [PMID: 26751273] is an orally active tetrahydropyrazolopyridine sphingosine 1-phosphate receptor 3-sparing sphingosine 1-phosphate receptor 1 agonist . This synthetic organic compound has shown significant potential in pharmacological applications, particularly in the modulation of immune responses.

Preparation Methods

The synthesis of compound 43 involves multiple steps, starting with the preparation of the core tetrahydropyrazolopyridine structure. The reaction conditions typically include the use of specific reagents and catalysts to ensure the formation of the desired product. Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

Compound 43 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Compound 43 has been extensively studied for its applications in scientific research. In chemistry, it is used as a tool to study sphingosine 1-phosphate receptor signaling pathways. In biology, it helps in understanding immune cell trafficking and regulation. In medicine, compound 43 has potential therapeutic applications in treating autoimmune diseases such as multiple sclerosis . Additionally, it has industrial applications in drug discovery and development .

Comparison with Similar Compounds

Compound 43 is unique in its selective agonism of sphingosine 1-phosphate receptor 1 while sparing sphingosine 1-phosphate receptor 3. Similar compounds include fingolimod, siponimod, ponesimod, and ozanimod, which are also sphingosine 1-phosphate receptor modulators. compound 43’s selectivity makes it a promising candidate for therapeutic applications with potentially fewer side effects .

Properties

Molecular Formula

C21H24ClN5O3S

Molecular Weight

462.0 g/mol

IUPAC Name

3-[2-[5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]propanoic acid

InChI

InChI=1S/C21H24ClN5O3S/c1-12(2)30-18-5-4-14(10-16(18)22)20-23-24-21(31-20)27-13(3)15-11-26(9-7-19(28)29)8-6-17(15)25-27/h4-5,10,12H,6-9,11H2,1-3H3,(H,28,29)

InChI Key

BGAJNPLDJJBRHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CN(CCC2=NN1C3=NN=C(S3)C4=CC(=C(C=C4)OC(C)C)Cl)CCC(=O)O

Origin of Product

United States

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